molecular formula C17H20FN3O2 B1670107 Descarboxyl Levofloxacin CAS No. 178964-53-9

Descarboxyl Levofloxacin

Cat. No.: B1670107
CAS No.: 178964-53-9
M. Wt: 317.36 g/mol
InChI Key: XTLCAWXSWVQNHK-NSHDSACASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decarboxyl ofloxacin typically involves the reaction of (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene. This is followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups. After the reaction is complete, (2,3,4,5)-tetrafluorobenzoyl chloride is added, and the mixture is heated. The protecting groups are then removed, and the organic layer is concentrated to obtain an oil layer. This oil layer is further processed with dimethyl formamide (DMF) and anhydrous potassium fluoride to yield the final product .

Industrial Production Methods

Industrial production of decarboxyl ofloxacin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Decarboxyl ofloxacin undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Mechanism of Action

Decarboxyl ofloxacin exerts its effects by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of DNA during replication and transcription. By inhibiting these enzymes, decarboxyl ofloxacin prevents normal cell division and leads to the death of bacterial cells .

Comparison with Similar Compounds

Similar Compounds

    Ofloxacin: The parent compound, a broad-spectrum antimicrobial agent.

    Levofloxacin: A stereoisomer of ofloxacin with similar antimicrobial properties.

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

Uniqueness

Decarboxyl ofloxacin is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antibiotics .

Properties

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLCAWXSWVQNHK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170621
Record name Decarboxyl ofloxacin, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178964-53-9
Record name (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178964-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decarboxyl ofloxacin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178964539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarboxyl ofloxacin, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECARBOXYL OFLOXACIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TYA9K7RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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